(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

Description

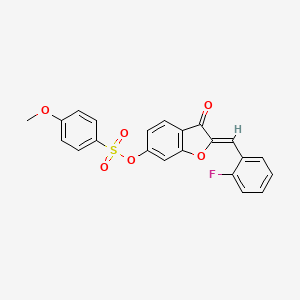

The compound “(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate” features a benzofuran core with a Z-configuration benzylidene substituent at position 2 and a 4-methoxybenzenesulfonate group at position 4. The 2-fluorophenyl group introduces electron-withdrawing effects, while the 4-methoxybenzenesulfonate contributes to polarity and solubility. This structural framework is common in medicinal and materials chemistry, where substituent variations modulate physicochemical and biological properties .

Properties

IUPAC Name |

[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FO6S/c1-27-15-6-9-17(10-7-15)30(25,26)29-16-8-11-18-20(13-16)28-21(22(18)24)12-14-4-2-3-5-19(14)23/h2-13H,1H3/b21-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQSSTNPVNHYOM-MTJSOVHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4F)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4F)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate typically involves a multi-step process:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group is introduced via a condensation reaction between a fluorobenzaldehyde and the benzofuran derivative.

Attachment of the Methoxybenzenesulfonate Moiety: The final step involves the sulfonation of the intermediate compound with methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved scalability, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their structural differences:

Key Observations:

Methoxy substituents (e.g., 2,5-dimethoxy in ) increase hydrophilicity but may reduce membrane permeability.

Sulfonate Group Variations: The 4-methoxybenzenesulfonate in the target compound balances polarity and solubility better than the non-aromatic methanesulfonate in or the lipophilic 4-methylbenzenesulfonate in .

Steric Considerations: Bulkier substituents (e.g., 2-methylprop-2-enoxy in ) may hinder molecular packing or binding to biological targets compared to planar aromatic groups.

Chemoinformatics and Similarity Analysis

While explicit similarity coefficients (e.g., Tanimoto index) are unavailable in the evidence, structural fingerprints highlight critical differences:

- Benzylidene Modifications: Fluorine vs.

- Sulfonate Functionalization : Aromatic vs. aliphatic sulfonates significantly impact solubility and charge distribution.

These variations suggest divergent applications:

- The target compound’s balance of electron-withdrawing and polar groups may favor pharmaceutical use (e.g., enzyme inhibition).

- Analogs with methoxy or chloro groups () could excel in materials science due to enhanced crystallinity or thermal stability.

Biological Activity

The compound (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a benzofuran moiety and a fluorobenzylidene group, suggest diverse biological activities. This article explores its biological activity, synthesis methods, interaction mechanisms, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 420.49 g/mol. The structure includes:

- A benzofuran core , which is known for its pharmacological properties.

- A fluorobenzylidene group , enhancing lipophilicity and potentially influencing biological interactions.

- A 4-methoxybenzenesulfonate component, which may affect solubility and reactivity.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Formation of the Benzofuran Core : Typically involves cyclization reactions using 2-hydroxybenzaldehyde derivatives.

- Introduction of the Fluorobenzylidene Group : Achieved via condensation reactions with fluorobenzaldehyde derivatives under basic conditions.

- Esterification : Final step involving reaction with sulfonic acid derivatives to form the sulfonate.

Biological Activity

Preliminary studies indicate that the compound exhibits a range of biological activities:

Anticancer Activity

Research has shown that compounds with similar structural features possess anticancer properties. For instance, benzofuran derivatives have been linked to apoptosis induction in various cancer cell lines. The presence of the fluorine atom may enhance these effects by increasing the compound's binding affinity to target proteins involved in cancer progression.

Antimicrobial Properties

Benzofuran derivatives are known for their antimicrobial activity. The unique structure of this compound suggests potential efficacy against bacterial and fungal pathogens, making it an interesting candidate for further exploration in infectious disease treatment.

Enzyme Interaction Studies

The compound's mechanism of action may involve interactions with specific enzymes or receptors. Studies using techniques such as molecular docking and enzyme inhibition assays could provide insights into how it modulates biological pathways.

Case Studies

Several case studies have explored related compounds:

| Study | Compound | Findings |

|---|---|---|

| 1 | Benzofuran Derivative A | Induced apoptosis in breast cancer cells via caspase activation. |

| 2 | Fluorinated Benzofuran B | Exhibited significant antibacterial activity against Staphylococcus aureus. |

| 3 | Sulfonate Ester C | Showed inhibition of cyclooxygenase enzymes, suggesting anti-inflammatory potential. |

These findings highlight the therapeutic potential of compounds similar to This compound , warranting further investigation into its biological properties.

The proposed mechanism of action involves:

- Hydrophobic Interactions : The fluorobenzylidene group may enhance binding to hydrophobic pockets in target proteins.

- Hydrogen Bonding : Potential hydrogen bonds formed between functional groups and amino acid residues in enzymes or receptors.

- π–π Stacking Interactions : The benzofuran core can participate in stacking interactions with aromatic residues, stabilizing the binding conformation.

Q & A

Q. What are the optimal synthetic routes for preparing (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate?

Methodological Answer: The synthesis typically involves a multi-step approach:

Benzofuran Core Formation : Condensation of 6-hydroxybenzofuran-3-one with 2-fluorobenzaldehyde under acidic conditions to form the Z-isomer benzylidene intermediate .

Sulfonate Esterification : Reaction of the hydroxyl group at position 6 with 4-methoxybenzenesulfonyl chloride in anhydrous THF, using NaH as a base to deprotonate the hydroxyl group and drive the reaction .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the pure Z-isomer.

Key parameters include strict control of reaction temperature (<0°C during sulfonation) and inert atmosphere to prevent oxidation of the benzylidene moiety.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for the benzylidene proton (δ 7.8–8.2 ppm, singlet) and the methoxy group (δ 3.8–4.0 ppm). The Z-configuration is confirmed by NOE interactions between the benzylidene proton and adjacent substituents .

- ¹³C NMR : The carbonyl (C=O) at position 3 appears at δ 180–185 ppm, while sulfonate carbons resonate at δ 125–135 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with a mass error <2 ppm.

- X-ray Crystallography : Resolve stereochemical ambiguity; Z-configuration is confirmed by dihedral angles between benzylidene and benzofuran planes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the sulfonate ester group under basic conditions?

Methodological Answer: Discrepancies in sulfonate stability may arise from:

- Solvent Effects : Hydrolysis is accelerated in polar protic solvents (e.g., water/THF mixtures). Use anhydrous DMF or dichloromethane to suppress side reactions .

- Counterion Influence : Na⁺ or K⁺ ions (from bases like NaH) may coordinate with the sulfonate group, altering reactivity. Test alternative bases (e.g., DBU) to minimize coordination .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via LC-MS at 15-minute intervals to identify transient intermediates.

Q. What computational methods are suitable for predicting the compound’s electronic properties and binding affinities?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This predicts sites for nucleophilic/electrophilic attacks .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). The sulfonate group’s charge distribution enhances binding to positively charged active sites .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in aqueous vs. lipid bilayer environments, critical for drug delivery studies.

Q. How does the 2-fluorobenzylidene substituent influence the compound’s photophysical properties?

Methodological Answer:

- UV-Vis Spectroscopy : The electron-withdrawing fluorine atom red-shifts the π→π* transition (λmax ~320–350 nm) compared to non-fluorinated analogs. Measure in ethanol vs. DMSO to assess solvent polarity effects .

- Fluorescence Quenching : Fluorine’s inductive effect reduces excited-state lifetime. Use time-resolved fluorescence (TRF) with a nanosecond laser to quantify lifetime changes.

- TD-DFT Calculations : Correlate experimental λmax with theoretical transitions using the CAM-B3LYP functional .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability in acidic media?

Methodological Answer:

- Controlled Stability Assays : Prepare solutions in HCl/THF (pH 1–3) and monitor degradation via HPLC at 254 nm. Compare half-life (t₁/₂) across studies to identify pH thresholds (>pH 2.5 for stability) .

- Isolation of Degradants : Use preparative TLC to isolate acidic hydrolysis products (e.g., free benzofuran-3-one). Characterize via ¹H NMR to confirm cleavage of the sulfonate ester .

- Mechanistic Probes : Introduce deuterated solvents (D₂O) to track protonation sites. Kinetic isotope effects (KIEs) >2 suggest rate-limiting proton transfer steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.